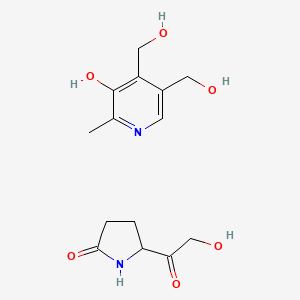
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with hydroxymethyl and methyl groups, as well as a pyrrolidinone ring with a hydroxyacetyl group. The unique structure of this compound allows it to participate in diverse chemical reactions and exhibit various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce hydroxymethyl groups through a formylation reaction followed by reduction. The methyl group can be introduced via alkylation reactions. The pyrrolidinone ring can be synthesized separately and then coupled with the pyridine derivative through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include using catalysts to enhance reaction rates, employing continuous flow reactors for better control over reaction conditions, and implementing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used in the presence of a suitable leaving group.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and hydroxyacetyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxymethyl-2-methylpyridin-3-ol: Similar structure but lacks the pyrrolidinone ring.
5-(2-Hydroxyacetyl)pyrrolidin-2-one: Contains the pyrrolidinone ring but lacks the pyridine moiety.
Uniqueness
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one is unique due to the combination of both pyridine and pyrrolidinone rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its similar compounds.
Properties
Molecular Formula |
C14H20N2O6 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H11NO3.C6H9NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5;8-3-5(9)4-1-2-6(10)7-4/h2,10-12H,3-4H2,1H3;4,8H,1-3H2,(H,7,10) |
InChI Key |
HYILJNQLQITGSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CO.C1CC(=O)NC1C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















